molecular formula C8H12N2O4 B12359667 Ethyl hexahydro-2,6-dioxo-4-pyrimidineacetate CAS No. 23994-67-4

Ethyl hexahydro-2,6-dioxo-4-pyrimidineacetate

Cat. No.: B12359667
CAS No.: 23994-67-4
M. Wt: 200.19 g/mol
InChI Key: RXHKVIRVWWXJDW-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)acetate is a chemical compound with the molecular formula C8H10N2O4 and a molecular weight of 198.18 g/mol . It is a heterocyclic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

In industrial settings, the production of ethyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)acetate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Ethyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)propanoate: Similar structure but with a propanoate group instead of an acetate group.

    Methyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)acetate: Similar structure but with a methyl group instead of an ethyl group.

    2,6-Dioxo-1,3-dihydropyrimidin-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester group.

These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of ethyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)acetate.

Properties

CAS No.

23994-67-4

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

ethyl 2-(2,6-dioxo-1,3-diazinan-4-yl)acetate

InChI

InChI=1S/C8H12N2O4/c1-2-14-7(12)4-5-3-6(11)10-8(13)9-5/h5H,2-4H2,1H3,(H2,9,10,11,13)

InChI Key

RXHKVIRVWWXJDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(=O)NC(=O)N1

Origin of Product

United States

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